REACTION_CXSMILES
|
[CH2:1]1[C:3]2([CH2:7][CH2:6][N:5]([C:8]3[C:9]([Cl:18])=[CH:10][C:11]([N+:15]([O-])=O)=[C:12]([NH2:14])[CH:13]=3)[CH2:4]2)[CH2:2]1>[Ni].CCOC(C)=O>[CH2:1]1[C:3]2([CH2:7][CH2:6][N:5]([C:8]3[CH:13]=[C:12]([NH2:14])[C:11]([NH2:15])=[CH:10][C:9]=3[Cl:18])[CH2:4]2)[CH2:2]1
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
C1CC12CN(CC2)C=2C(=CC(=C(C2)N)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
150 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 21 h at RT under a hydrogen atmosphere (3 bar)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition of further catalyst the hydrogenation
|
Type
|
WAIT
|
Details
|
was continued at rt for 7 h
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC12CN(CC2)C=2C=C(C(=CC2Cl)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |